9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole
Description
9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole is a heterocyclic organic compound featuring a central carbazole (B46965) core functionalized with two pyridine (B92270) rings at the 3 and 6 positions and an ethyl group at the nitrogen atom. Its molecular structure combines the distinct electronic characteristics of both carbazole and pyridine, making it a promising candidate for various applications in materials science.
| Property | Data |
| CAS Number | 1425940-32-4 chemscene.comchemicalbook.com |
| Molecular Formula | C₂₄H₁₉N₃ chemscene.com |
| Molecular Weight | 349.43 g/mol chemscene.comcymitquimica.com |
| Topological Polar Surface Area (TPSA) | 30.71 Ų chemscene.com |
| Rotatable Bonds | 3 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Hydrogen Bond Donors | 0 chemscene.com |
Carbazole and its derivatives are cornerstone materials in the field of organic electronics. mdpi.com Their widespread use stems from a combination of low cost, high thermal and chemical stability, and excellent hole-transporting properties. mdpi.comresearchgate.net The carbazole unit is an electron-rich heterocyclic system, making it an effective electron-donating moiety. magtech.com.cnresearchgate.net This inherent property is crucial for facilitating charge injection and transport in electronic devices. researchgate.net
The molecular structure of carbazole can be easily modified at various positions (such as the N-9, C-3, C-6, C-2, and C-7) to fine-tune its electronic and photophysical properties. mdpi.comresearchgate.netnih.gov This functionalization allows for the development of materials with optimized characteristics, such as high photoluminescence quantum yields and tailored energy levels, for specific applications. mdpi.com Consequently, carbazole-based compounds are extensively used as building blocks for a range of optoelectronic devices, including:
Organic Light-Emitting Diodes (OLEDs): They serve as fluorescent emitters, host materials for phosphorescent dopants, and components of thermally activated delayed fluorescence (TADF) materials. mdpi.commagtech.com.cn Their ability to form stable, homogeneous thin films is also a significant advantage. researchgate.net
Organic Photovoltaics (OPVs): Their strong absorption in the UV-visible region and efficient hole transport contribute to the performance of organic solar cells. mdpi.comnih.gov
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of certain carbazole derivatives makes them suitable for use in the active layer of OFETs. nbinno.com
The incorporation of pyridine functionality into a carbazole-based scaffold introduces critical electronic and structural modifications. Pyridine is an electron-withdrawing ring, which acts as a counterpart to the electron-donating carbazole core. beilstein-journals.org This combination creates a donor-acceptor (D-A) type structure, which is a fundamental design concept in materials science for tuning the energy levels (HOMO/LUMO), influencing charge transfer characteristics, and controlling the emission color of fluorophores. beilstein-journals.orgresearchgate.net
In the context of supramolecular chemistry, the nitrogen atom in the pyridine ring is a key player. It can act as a hydrogen bond acceptor or a coordination site for metal ions. mdpi.com This capability allows molecules like this compound to participate in self-assembly processes, forming well-ordered, higher-dimensional structures. mdpi.compreprints.org These non-covalent interactions are the foundation of crystal engineering, enabling the construction of materials with desired architectures and functionalities. mdpi.com For instance, the bent geometry of 3,6-disubstituted carbazoles, combined with the directional nature of the interactions involving the pyridine units, can lead to the formation of discrete molecular assemblies and extended polymeric networks. mdpi.compreprints.org
The specific structure of this compound suggests several promising research directions. Its molecular design, which combines an excellent hole-transporting carbazole unit with electron-accepting pyridine moieties, makes it a strong candidate for optoelectronic applications. Research into carbazole-pyridine copolymers has shown that these materials are highly soluble, thermostable, and exhibit blue light-emitting properties, positioning them as potential materials for OLEDs. beilstein-journals.org The strategic placement of pyridine units can be used to develop materials for specialized applications, such as narrowband ultraviolet OLEDs. nih.gov
Furthermore, the pyridine nitrogen atoms provide sites for protonation or metal coordination, making the compound sensitive to its chemical environment. The parent compound, 3,6-di(pyridin-4-yl)-9H-carbazole, has been successfully used to create supramolecular assemblies that function as pH probes and sensors for cations and anions. mdpi.com The underlying principle is that binding an analyte to the pyridine sites alters the electronic structure of the carbazole core, resulting in a detectable change in its spectroscopic (absorption or fluorescence) properties. mdpi.com Research on this compound is expected to explore these sensing capabilities, leveraging its potential to form spectroscopically active networks. The ethyl group at the N-9 position enhances solubility in common organic solvents, which is a significant advantage for device fabrication from solution. ub.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-3,6-dipyridin-4-ylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-2-27-23-5-3-19(17-7-11-25-12-8-17)15-21(23)22-16-20(4-6-24(22)27)18-9-13-26-14-10-18/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMVJJSMNIBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=NC=C3)C4=C1C=CC(=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole
The assembly of the target molecule relies on a multi-step synthetic sequence, primarily involving the formation of the core carbazole (B46965) structure, followed by the introduction of the pyridine (B92270) and ethyl substituents. Key to this process are modern catalytic and alkylation techniques.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. nih.govsemanticscholar.org Its application is central to the synthesis of this compound, enabling the crucial connection of the pyridine rings to the carbazole core. The typical synthetic route commences with a di-halogenated carbazole precursor, most commonly 3,6-dibromo-9H-carbazole or 3,6-diiodo-9-ethyl-9H-carbazole. researchgate.netmdpi.com
This di-halogenated carbazole is then reacted with a pyridine-4-boronic acid derivative in the presence of a palladium catalyst. researchgate.net Commonly used catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. nih.govresearchgate.net The reaction is performed in the presence of a base, such as sodium carbonate or potassium carbonate, and typically in a solvent mixture like toluene/water or 1,4-dioxane/water. derpharmachemica.com The mild conditions of the Suzuki-Miyaura reaction are advantageous as they are compatible with a wide array of functional groups, which is beneficial for creating diverse derivatives. nih.gov
A representative reaction scheme involves the coupling of 3,6-dihalo-9-ethylcarbazole with pyridine-4-boronic acid. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the desired C-C coupled product. semanticscholar.org
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Carbazole Precursor | 3,6-Dibromo-9-ethyl-9H-carbazole | The core structure to be functionalized. |
| Boron Reagent | Pyridine-4-boronic acid | Source of the pyridine-4-yl group. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation. nih.gov |
| Base | K₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. derpharmachemica.com |
| Solvent | Toluene/Water, 1,4-Dioxane | Provides the medium for the reaction. |
| Temperature | Reflux (e.g., 80-100 °C) | Provides energy to overcome activation barriers. |
The introduction of the ethyl group at the 9-position of the carbazole nitrogen (N-alkylation) is a critical step that enhances solubility and influences the electronic properties and solid-state packing of the final molecule. unimi.it This modification is typically performed on the carbazole or a 3,6-dihalo-carbazole intermediate prior to the Suzuki coupling.
A common and effective method for N-alkylation involves reacting the carbazole precursor with an alkylating agent such as ethyl bromide or ethyl iodide. beilstein-journals.org The reaction is generally carried out under basic conditions to deprotonate the carbazole nitrogen, making it a more effective nucleophile. A variety of bases can be employed, including potassium hydroxide (B78521) (KOH) or sodium hydride (NaH). mdpi.combeilstein-journals.org To improve reaction efficiency and facilitate the transfer of the base to the organic phase, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is often added when using aqueous bases like 50% KOH. beilstein-journals.org The reaction is typically conducted in a suitable organic solvent such as benzene (B151609), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). mdpi.combeilstein-journals.orggoogle.com
For example, 3,6-dibromocarbazole (B31536) can be effectively ethylated by stirring it with ethyl bromide in a biphasic system of benzene and aqueous potassium hydroxide with TBAB as the catalyst. beilstein-journals.org This yields 3,6-dibromo-9-ethylcarbazole, the direct precursor for the subsequent Suzuki-Miyaura coupling step.
While palladium-catalyzed cross-coupling is the most prevalent method for synthesizing aryl-substituted carbazoles, alternative strategies involving the in situ formation of the pyridine rings can also be considered. The Chichibabin pyridine synthesis and its modifications offer a pathway to construct pyridine rings from aldehydes, ketones, and ammonia (B1221849) or its derivatives.
In a modified Chichibabin reaction, a diacetylated carbazole monomer could theoretically be heated under reflux with an appropriate aldehyde and ammonium (B1175870) acetate in glacial acetic acid. beilstein-journals.org This process would assemble the pyridine ring directly onto the carbazole scaffold. beilstein-journals.org This approach is more commonly applied in polymerization reactions to create carbazole-pyridine copolymers where the pyridine ring is formed as part of the polymer backbone. beilstein-journals.org For the synthesis of a discrete small molecule like this compound, this method is less direct compared to the Suzuki coupling of pre-formed pyridine rings.
Functionalization and Derivatization of the this compound Scaffold
The synthesized this compound molecule possesses reactive sites, particularly the nitrogen atoms of the pyridine rings, which allow for further chemical modifications. These derivatizations are crucial for tailoring the molecule's properties for specific applications, such as in coordination chemistry and polymer science.
The nitrogen atoms on the two pyridine rings of this compound are Lewis basic sites, making them excellent ligands for coordinating with metal ions. This property is extensively used to construct a variety of coordination polymers and supramolecular structures. researchgate.net The bent geometry of the di(pyridin-4-yl)carbazole ligand, combined with the coordination preferences of different metal ions, can lead to diverse and complex architectures, including single-stranded helical chains, molecular Möbius rings, and layered networks. researchgate.net
For instance, reactions of the related 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) with zinc(II) salts have yielded coordination polymers with structures ranging from simple helical chains to intricate mechanically interlocked Möbius rings. researchgate.net Similarly, reactions with copper(II) have produced new coordination complexes. researchgate.net The functionalization at these nitrogen centers allows for the rational design of materials with specific topologies and potential applications in areas like gas adsorption. researchgate.net
The carbazole-pyridine architecture is a valuable building block for conjugated polymers due to the electron-donating nature of the carbazole unit and the electron-withdrawing character of the pyridine ring. beilstein-journals.org This combination of properties is desirable for materials used in organic electronics. mdpi.comktu.edu this compound can be incorporated into larger polymeric or oligomeric structures through several chemical modification strategies.
One approach involves further functionalizing the molecule to introduce polymerizable groups. For example, if the pyridine rings were to be substituted with halogens, the molecule could act as a monomer in palladium-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation, reacting with a suitable di-boronic acid or di-stannyl co-monomer. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes for Carbazole Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of carbazole derivatives, several strategies can be employed to enhance sustainability.
One key aspect is the use of more environmentally benign solvents. Water has been explored as a solvent for palladium-catalyzed cross-coupling reactions, including the synthesis of carbazoles. Microwave-assisted synthesis has also been shown to be a green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption.
The development of reusable catalysts is another important principle of green chemistry. The use of magnetically recoverable palladium nanocatalysts supported on materials like biochar has been reported for the synthesis of carbazoles, allowing for easy separation and recycling of the catalyst.
Applying these principles to the synthesis of this compound could involve:
Utilizing a water-based or solvent-free Suzuki-Miyaura coupling reaction.
Employing a recyclable palladium catalyst.
Developing a one-pot synthesis from simpler precursors to minimize isolation and purification steps.
Table 2: Green Chemistry Approaches in Carbazole Synthesis
| Principle | Application in Carbazole Synthesis | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Water, ethanol, or solvent-free conditions for cross-coupling reactions. | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis. | Faster reactions, lower energy consumption. |
| Catalysis | Use of recyclable, heterogeneous catalysts (e.g., Pd on biochar). | Reduced metal waste, lower cost. |
| Atom Economy | Direct C-H functionalization, multicomponent reactions. nih.gov | Higher efficiency, less waste. |
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Molecular and Electronic Structures
DFT has become a standard tool for investigating the molecular and electronic characteristics of carbazole (B46965) derivatives, offering a balance between computational cost and accuracy.
Ground State Geometries and Energetics
The initial step in the computational analysis involves optimizing the ground state geometry of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimized structure reveals key bond lengths, bond angles, and dihedral angles between the carbazole core and the peripheral pyridyl rings.
Table 1: Representative Calculated Geometric Parameters for Carbazole Derivatives (Note: This table is illustrative and based on general findings for similar carbazole structures, not specific to this compound due to a lack of available data.)
| Parameter | Typical Calculated Value Range | Significance |
| C-N-C (carbazole) | 108-110° | Indicates the geometry of the carbazole nitrogen. |
| C-C (inter-ring) | 1.47-1.49 Å | Reflects the degree of single-bond character between the carbazole and pyridyl units. |
| Dihedral Angle (Carbazole-Pyridyl) | 20-40° | A smaller angle suggests better π-conjugation and more efficient charge transport. |
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and electronic transition properties.
In compounds with a donor-acceptor architecture, the spatial distribution of these orbitals is key. For this compound, the electron-rich carbazole moiety is expected to be the primary contributor to the HOMO level, which is characteristic of its hole-transporting nature. Conversely, the electron-deficient pyridyl rings are anticipated to dominate the LUMO level, facilitating electron transport. This spatial separation of HOMO and LUMO is a hallmark of materials suitable for applications in organic electronics.
Computational studies on analogous carbazole-based donor-acceptor compounds have shown that the HOMO is typically localized on the carbazole core, while the LUMO is distributed across the acceptor units and the π-bridge. The calculated HOMO-LUMO gap for similar carbazole derivatives can vary, but it provides an estimation of the energy required for photoexcitation.
Table 2: Illustrative Frontier Molecular Orbital Energies for Carbazole-Pyridine Systems (Note: These values are representative and not specific to this compound.)
| Molecular Orbital | Typical Energy Range (eV) | Role in Electronic Processes |
| HOMO | -5.0 to -6.0 eV | Associated with hole injection and transport. |
| LUMO | -2.0 to -3.0 eV | Associated with electron injection and transport. |
| HOMO-LUMO Gap | 2.5 to 3.5 eV | Influences the absorption and emission wavelengths. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential regions in color, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).
For this compound, the MEP map would likely show a high electron density (red) around the nitrogen atoms of the pyridyl rings, making them susceptible to protonation or coordination with metal ions. The carbazole nitrogen, due to its involvement in the aromatic system and the presence of the ethyl group, would be less basic. The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's morphology and solid-state properties.
Excited State Calculations and Photophysical Mechanism Prediction
To understand the light-absorbing and emitting properties of this compound, it is necessary to investigate its excited states.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Characterization
Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the electronic absorption and emission spectra of molecules. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
For a molecule like this compound, the lowest energy absorption is typically associated with the HOMO to LUMO transition. The nature of this transition, whether it is a localized excitation within a part of the molecule or a charge-transfer excitation across the molecule, can be determined from the orbital contributions to the excited state. The calculated emission wavelength corresponds to the energy released when the molecule relaxes from the first excited state back to the ground state. These theoretical predictions are invaluable for designing molecules with specific colors of emission for applications like Organic Light-Emitting Diodes (OLEDs).
Intramolecular Charge Transfer (ICT) Pathway Elucidation and Solvatochromism
The distinct donor (carbazole) and acceptor (pyridyl) moieties within this compound suggest the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. In the excited state, an electron can move from the carbazole unit to the pyridyl units. This ICT character is often associated with a large change in the dipole moment between the ground and excited states.
One of the consequences of a significant ICT character is solvatochromism, where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. In more polar solvents, the charge-separated excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. TD-DFT calculations can be performed in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM) to predict and quantify this solvatochromic behavior. The study of ICT is crucial for developing materials for applications such as sensors and bio-imaging.
While specific experimental or detailed computational data for the solvatochromism of this compound is not widely reported, the investigation of ICT in similar carbazole derivatives is an active area of research.
Reaction Mechanism Predictions and Computational Design of Novel Derivatives
While specific literature on the reaction mechanism prediction for the synthesis of this compound is not extensively detailed, general principles of carbazole derivatization can be applied. The synthesis typically involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach the pyridyl moieties to a dihalogenated carbazole core. Computational studies on related systems often employ Density Functional Theory (DFT) to elucidate the step-by-step mechanism of these catalytic cycles. Such studies can model the energies of reactants, transition states, and products to determine the most favorable reaction pathway. For instance, theoretical investigations into the formation of similar pyridyl-substituted heterocyclic compounds have successfully used DFT to analyze condensation, cyclization, and aromatization steps, identifying rate-determining steps and the influence of catalysts. nih.gov
The computational design of novel derivatives of this compound is a key area of research, particularly for applications in materials science and medicinal chemistry. By modifying the core structure—for example, by introducing different substituents on the carbazole or pyridyl rings—researchers can tune the compound's electronic and photophysical properties. Computational screening allows for the rapid evaluation of a virtual library of derivatives. For example, in the design of materials for organic light-emitting diodes (OLEDs), DFT can be used to calculate the HOMO-LUMO energy gap, which is crucial for determining the emission color and charge injection properties. rsc.org Similarly, in drug design, molecular docking studies can predict the binding affinity of designed derivatives to biological targets. Studies on other N-(9-Ethyl-9H-Carbazol-3-yl) derivatives have utilized molecular docking to screen for potential inhibitors of enzymes, providing a basis for the rational design of new therapeutic agents. mdpi.com These computational approaches enable the pre-selection of derivatives with the most promising properties for subsequent synthesis and experimental validation. rsc.orgmdpi.com
Quantum Chemical Parameters for Structure-Property Correlation
Quantum chemical parameters derived from computational calculations are essential for establishing quantitative structure-property relationships (QSPR). For this compound, these parameters provide insight into its chemical behavior and potential applications.
Basic computational data for this compound has been reported, offering a glimpse into its physicochemical properties. chemscene.com These parameters are valuable for predicting the compound's behavior in various environments.
| Parameter | Value | Significance |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| LogP | 5.9384 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyridyl rings can act as hydrogen bond acceptors, influencing intermolecular interactions. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors suggests specific interaction patterns. |
| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule. |
Table 1: Computed Physicochemical Properties of this compound. Data sourced from chemical supplier databases. chemscene.com
More advanced quantum chemical parameters are typically calculated using methods like DFT. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the electronic and optical properties of a molecule. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption and emission spectra. Studies on related carbazole derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the material's properties for specific applications like OLEDs or solar cells. researchgate.net
Furthermore, the distribution of electron density, often visualized through electrostatic potential (ESP) maps, can predict sites of electrophilic and nucleophilic attack, thus providing information about the molecule's reactivity. The analysis of these parameters in a systematic series of derivatives allows for the establishment of clear structure-property correlations, guiding the design of new molecules with desired characteristics. For example, DFT studies on other carbazole derivatives have successfully correlated computed electronic parameters with experimentally observed photophysical and electrochemical properties. researchgate.netresearchgate.net
In Depth Spectroscopic and Photophysical Characterization for Mechanistic Understanding
Advanced Spectroscopic Probes for Electronic Transitions and Excitonic Behavior
Spectroscopic analysis is fundamental to elucidating the photophysical properties of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole. These techniques provide insights into how the molecule absorbs and emits light, which is critical for applications in optoelectronics.
High-resolution UV-Visible (UV-Vis) absorption spectroscopy is employed to determine the specific wavelengths of light a molecule absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. The absorption spectrum of carbazole (B46965) derivatives is characterized by distinct bands arising from π-π* and n-π* electronic transitions. For instance, in related carbazole-based compounds, intense absorption bands are typically observed in the UV region, which are associated with the π-π* transitions within the conjugated carbazole and pyridyl systems. The absorption spectrum of a related compound, (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), shows wavelength maxima that exhibit red shifts as the solvent polarity increases, indicating the charge-transfer character of the electronic transitions. For another related compound, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the UV-Vis spectrum provides information on its electronic properties. The analysis of these transitions for this compound would reveal the influence of the pyridyl substituents at the 3 and 6 positions on the electronic structure of the carbazole core.
Table 1: Illustrative UV-Vis Absorption Data for Related Carbazole Derivatives (Note: Data below is for related compounds and is illustrative of typical findings for this class of molecules.)
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Reference |
|---|---|---|---|
| 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole | DMSO | Not specified, spectrum provided | |
| (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one | Various | Varies with solvent polarity |
Fluorescence spectroscopy provides critical information about a molecule's emissive properties after it has absorbed light. Steady-state measurements identify the emission wavelength (color) and the efficiency of the emission process, known as the photoluminescence quantum yield (PLQY). Time-resolved fluorescence spectroscopy measures the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state.
Carbazole derivatives are known for their strong fluorescence. For example, a series of carbazole-derived fluorescent compounds demonstrated very high fluorescence quantum yields in solution, ranging from 0.88 to 1.00. The fluorescence lifetime is also a key parameter; for some carbazole derivatives, lifetimes longer than 1 nanosecond have been reported, which is advantageous for certain photochemical processes. The interaction between the electron-donating carbazole core and the electron-accepting pyridyl units in this compound is expected to significantly influence its emission characteristics, including the color and efficiency of light emission.
Table 2: Illustrative Photoluminescence Data for Related Carbazole Derivatives (Note: Data below is for related compounds and is illustrative of typical findings for this class of molecules.)
| Compound/Class | Measurement | Value | Conditions | Reference |
|---|---|---|---|---|
| Carbazole Derivatives | Quantum Yield (Φ_F) | 0.88 - 1.00 | Solution | |
| Carbazole Derivatives | Quantum Yield (Φ_F) | 0.09 - 0.28 | Solution |
Beyond prompt fluorescence, molecules can also exhibit phosphorescence—light emission from a triplet excited state. Thermally Activated Delayed Fluorescence (TADF) is a process where triplet excitons are converted back to singlet excitons through reverse intersystem crossing, leading to delayed fluorescence. This mechanism is highly significant in the development of efficient organic light-emitting diodes (OLEDs).
The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The molecular design of this compound, which combines an electron-donating carbazole unit with electron-withdrawing pyridine (B92270) units, is conducive to achieving a small ΔEST. For example, host materials containing pyridinyl-carbazole fragments have been developed for phosphorescent OLEDs, with measured triplet energies around 2.81-2.82 eV. In other systems, structural isomers of 9-(pyridin-2-yl)-9H-carbazole combined with tercarbazole were designed as TADF host materials and achieved high triplet energies of 2.95 eV and 2.98 eV. Investigating the phosphorescence and delayed fluorescence of this compound would be essential to determine its ΔEST and assess its potential as a TADF emitter.
Electrochemical Characterization: Redox Potentials and Energy Level Alignment through Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure a molecule's oxidation and reduction potentials. These potentials are crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level indicates the ease of donating an electron (oxidation), while the LUMO level relates to the ease of accepting an electron (reduction). This information is vital for designing efficient charge-transporting layers in electronic devices like OLEDs and solar cells.
For carbazole derivatives, the HOMO level is typically associated with the electron-rich carbazole moiety, while the LUMO is often located on the acceptor units. In studies of related carbazole monomers, CV was performed to calculate these energy levels. For the compound 9H-Carbazol-9-ylpyrene, oxidation and reduction peaks were observed at 0.95 V and 0.83 V, respectively. By performing CV on this compound, one could precisely determine its HOMO and LUMO energy levels, providing insight into its charge injection and transport properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule by probing the local magnetic fields around atomic nuclei. 1H NMR and 13C NMR spectra provide detailed information about the connectivity of atoms and the electronic environment of the hydrogen and carbon atoms, respectively.
For this compound, NMR would confirm the successful synthesis and purity of the compound. The chemical shifts of the protons on the carbazole and pyridine rings would be distinct. For example, in the 1H NMR spectrum of the related 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the NH proton resonates at a characteristic downfield shift of 11.69 ppm, while signals for the carbazolyl and pyridyl protons appear in specific regions. The 13C NMR spectrum for this compound showed signals corresponding to the ethynyl (B1212043) carbons at 87.1 and 95.5 ppm. Analysis of the NMR spectra for this compound would provide definitive structural proof and could also offer insights into the molecule's conformation in solution.
X-ray Crystallography and Solid-State Structural Elucidation to Correlate with Electronic Properties and Molecular Packing
While specific crystallographic data for this compound is not available in the provided results, studies on analogous compounds highlight the type of information that can be obtained. For example, the crystal structure of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate was solved, revealing its packing in the crystal lattice and the presence of hydrogen-bonded chains. In another case, the structure of 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole showed that the carbazole ring system is nearly planar and forms a dihedral angle of 83.2(8)° with the pyridine ring. Obtaining the crystal structure of this compound would allow for a direct correlation between its solid-state packing and its observed electronic and photophysical properties.
Table 3: Illustrative X-ray Crystallography Data for Related Carbazole Derivatives (Note: Data below is for related compounds and is illustrative of typical findings for this class of molecules.)
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 9-Ethyl-3,6-diformyl-9H-carbazole | Monoclinic | P21/n | Aldehyde groups located in the carbazole plane. | |
| 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole·H2O | Monoclinic | P21/n | Hydrogen-bonded chains. | |
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | Monoclinic | C2/c | Molecule resides on a twofold crystallographic axis. |
Based on a thorough review of available scientific literature, a detailed article focusing solely on the chemical compound This compound for the specific applications outlined in your request cannot be generated at this time.
The search indicates that while this compound (CAS No. 1425940-32-4) is documented and commercially available, there is a significant lack of published research detailing its specific use and performance in the mechanistic roles for OLEDs and OPVs as specified. chemscene.comcymitquimica.com The available literature extensively covers the broader family of carbazole-pyridine derivatives, but does not provide the specific data points, research findings, or performance tables required to populate the requested outline for this particular molecule.
To generate the article as requested would require extrapolating data from related but distinct compounds, which would violate the core instruction for the content to be scientifically accurate and focused solely on "this compound".
The general design principles for related materials are well-documented:
Carbazole Moiety : Generally used as an electron-donating and hole-transporting unit due to its electron-rich nature, high thermal stability, and good film-forming properties. researchgate.netmdpi.comrsc.org
Pyridine Moiety : Often incorporated as an electron-withdrawing (acceptor) unit to facilitate electron transport. acs.orgnih.gov
Combined Architecture : The combination of carbazole and pyridine units is a common strategy to create bipolar materials with balanced charge transport, which is crucial for efficient host materials in OLEDs. nih.govnih.gov
However, without specific studies on This compound , providing content for the detailed subsections of your outline would be speculative. In the interest of accuracy, we are unable to proceed with generating the article.
Rational Design Principles and Advanced Material Applications
Application in Chemical Sensors and Chemo-sensing Mechanisms
The unique structure of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole, featuring an electron-rich carbazole (B46965) core and basic pyridyl groups, makes it an excellent candidate for the development of chemical sensors. Its derivatives have been successfully integrated into supramolecular assemblies that demonstrate responsive behaviors to various chemical stimuli.
pH Responsive Materials and Ion Sensing Architectures
The presence of pyridyl nitrogen atoms in the 3,6-positions of the carbazole scaffold imparts pH-responsive properties to the molecule. These nitrogen sites can be protonated or deprotonated in response to changes in the acidity of the medium. This protonation/deprotonation process alters the electronic properties of the molecule, leading to observable changes in its spectroscopic signature.
Bent 3,6-di(pyridin-4-yl)-9H-carbazole derivatives have been utilized as building blocks for creating sophisticated supramolecular structures. mdpi.comunica.it These assemblies, formed through non-covalent interactions, can function as sensors for both cations and anions. mdpi.comunica.it The pyridyl units act as binding sites for metal ions or as hydrogen bond acceptors for anions, while the carbazole unit serves as the signaling component. The binding event perturbs the electronic state of the carbazole fluorophore, resulting in a detectable optical response.
Optical Sensing Platforms Based on Spectroscopic Changes
The intrinsic fluorescence of the carbazole core is central to its application in optical sensing. The electron-rich nature of the carbazole system allows for the creation of spectroscopically active networks. mdpi.comunica.it When the molecule or its assemblies interact with an analyte (such as a proton or another ion), the charge distribution within the carbazole unit is modified. This leads to changes in its absorption and emission spectra, such as a shift in the emission wavelength (colorimetric change) or a change in the fluorescence intensity (turn-on or turn-off response). These spectroscopic changes form the basis of optical sensing platforms. For instance, the protonation of the pyridyl groups can enhance the electron-withdrawing nature of the substituents, leading to a red-shift in the emission spectrum, which can be visually or instrumentally detected. preprints.org
Nonlinear Optical (NLO) Materials: Chromophore Design for Enhanced Response
Carbazole derivatives, including this compound, are extensively studied for their nonlinear optical (NLO) properties. These materials can alter the properties of light and have applications in photonics and optoelectronics. The design of these materials often focuses on creating chromophores with a "push-pull" architecture.
In this architecture, an electron-donating group (the "push," D) and an electron-accepting group (the "pull," A) are connected by a π-conjugated system (a bridge). The carbazole moiety can serve as an excellent electron donor and part of the π-bridge. The pyridyl groups can act as electron-accepting moieties. This D-π-A design facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response. bohrium.com
Theoretical studies using Density Functional Theory (DFT) have shown that modifying the acceptor groups in carbazole-based D-π-A systems can significantly enhance NLO properties. bohrium.com For example, designing derivatives with stronger acceptor units leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating more efficient charge transfer and a larger NLO response. bohrium.com The carbazole unit can also be used as a spacer in polymeric materials to prevent the aggregation of NLO chromophores, which would otherwise diminish the bulk NLO effect due to electrostatic interactions. researchgate.net
Table 1: Nonlinear Optical Properties of Designed Carbazole Derivatives This table presents theoretical data for carbazole derivatives designed for enhanced NLO response, showcasing the impact of different acceptor groups.
| Compound ID | Architecture | First Hyperpolarizability (βtot) (x 10⁻²⁸ esu) | Second Hyperpolarizability (γtot) (x 10⁻³³ esu) | Source |
|---|---|---|---|---|
| DTCFR (Reference) | D1-π-D2-π-A | 3.690 | 4.825 | bohrium.com |
| DTCFD1 | D1-π-D2-π-A | 5.987 | 7.229 | bohrium.com |
| DTCFD7 | D1-π-D2-π-A | 6.549 | 6.985 | bohrium.com |
| Carbazole (Pristine) | - | - | ~10⁻³³ | acs.org |
Strategic Application in CO2 Capture Technologies: Adsorption Mechanisms in Porous Polycarbazoles
While the monomer itself is not used for CO2 capture, polymers derived from it, known as porous polycarbazoles, are highly effective materials for this purpose. rsc.orgpolyu.edu.hk These porous organic polymers (POPs) are created by linking carbazole-based monomers to form a rigid, three-dimensional network with a high surface area and permanent microporosity.
The effectiveness of these materials stems from several factors. The nitrogen atoms within the carbazole structure and, crucially, in the pyridyl units, are basic sites that exhibit a strong affinity for the acidic CO2 molecule. acs.orgut.ac.ir This leads to enhanced electrostatic interactions between the polymer framework and CO2 molecules. nih.gov The mechanism of adsorption is primarily physisorption, driven by van der Waals forces and electrostatic interactions. rutgers.edu The CO2 molecules are trapped within the micropores of the polymer, interacting with the electron-rich aromatic surfaces and the nitrogen heteroatoms. acs.orgrutgers.edu
Research has demonstrated that porous polycarbazoles functionalized with pyridine (B92270) exhibit superior CO2 uptake. nih.govornl.gov For example, a porous pyridine-functionalized polycarbazole was shown to have a CO2 uptake of 5.57 mmol g⁻¹ at 273 K and 1 bar. nih.govornl.gov The introduction of electron-rich carbazole structures contributes to a higher heat of adsorption, which in turn leads to high CO2 selectivity over other gases like nitrogen (N2). rsc.org
Table 2: CO2 Adsorption Performance of Porous Polycarbazoles This table highlights the CO2 uptake capacity of different porous polymers based on carbazole, demonstrating their potential in carbon capture applications.
| Polymer Name | CO2 Uptake (mmol g⁻¹) | CO2 Uptake (wt%) | Conditions | CO₂/N₂ Selectivity (IAST) | Source |
|---|---|---|---|---|---|
| P-PCz | 5.57 | - | 273 K, 1 bar | - | nih.govornl.gov |
| P-PCz-3 | 5.76 | - | 273 K, 1 bar | - | acs.org |
| Microporous Polycarbazole | - | up to 13.6 | 273 K, 1 atm | 155 (at 298 K) | rsc.org |
Photoinitiation in Polymerization Processes: Mechanism of Radical Generation and Polymer Synthesis
Carbazole-based compounds, including derivatives of this compound, have emerged as highly efficient photoinitiators for both free-radical and cationic polymerization. rsc.orgresearchgate.net Photoinitiators are molecules that, upon absorbing light (typically in the near-UV or visible range), generate reactive species—radicals or cations—that initiate a polymerization chain reaction. nih.gov
The mechanism of radical generation often involves a multi-component system. The carbazole derivative acts as the photosensitizer. Upon absorbing a photon, it is promoted to an excited state. In this excited state, it can interact with a co-initiator, such as an iodonium (B1229267) salt or an amine. rsc.org
With Iodonium Salts: The excited carbazole derivative transfers an electron to the iodonium salt. This transfer leads to the fragmentation of the iodonium salt, producing a phenyl radical (Ar•) and an aryl iodide cation radical. The highly reactive phenyl radical is capable of initiating the free-radical polymerization of monomers like acrylates. rsc.orgresearchgate.net
With Amines: In a process of hydrogen abstraction, the excited carbazole can abstract a hydrogen atom from an amine co-initiator (like ethyl 4-(dimethylamino)benzoate, EDB), creating a radical on the carbazole and an amine-derived radical. Both radicals can initiate polymerization. astm.org
The generation of the carbazole radical cation has been observed through mechanistic studies. researchgate.net This process is key to initiating cationic polymerization, where the generated species can directly or indirectly lead to the formation of a strong acid that protonates monomers like epoxides, starting the polymerization process. rsc.org
Exploration of Bioactive Molecular Interactions via Computational and In Vitro Studies (Excluding Efficacy and Clinical Outcomes)
Computational and in vitro studies have been employed to explore the potential of 9-ethyl-9H-carbazole derivatives to interact with biological targets, providing insights into their structure-activity relationships without assessing clinical effectiveness.
Computational Studies (Molecular Docking): Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein. Studies have been conducted on derivatives of N-(9-Ethyl-9H-carbazol-3-yl)acetamide, which shares the core 9-ethyl-carbazole structure. These derivatives were docked against key proteins of the SARS-CoV-2 virus. nih.govmdpi.com The simulations revealed that these compounds could fit into the binding pockets of the main protease (Mpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp). nih.gov The interactions were stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site. For instance, compound 9e in one study showed a high binding affinity for the main protease, with a calculated binding score of -8.77 kcal/mol. nih.gov
Table 3: Molecular Docking Binding Scores of Carbazole Derivatives with SARS-CoV-2 Main Protease (Mpro) This table shows the calculated binding affinities of N-(9-Ethyl-9H-carbazol-3-yl)acetamide derivatives, indicating their potential for molecular interaction.
| Compound ID | Binding Score (kcal/mol) | Interacting Residues | Source |
|---|---|---|---|
| 9b | -8.83 | THR25, LEU27, HIS41, CYS44, MET49, GLY143, CYS145, HIS163, HIS164, GLU166, GLN189 | nih.gov |
| 9c | -8.92 | THR25, LEU27, HIS41, MET49, PHE140, ASN142, GLY143, HIS164, MET165, GLU166, GLN189 | nih.gov |
| 9e | -8.77 | THR25, LEU27, HIS41, MET49, PHE140, ASN142, GLY143, CYS145, HIS164, MET165, GLU166 | nih.gov |
| 9h | -8.76 | THR25, LEU27, HIS41, MET49, PHE140, ASN142, GLY143, CYS145, HIS164, MET165, GLU166 | nih.gov |
In Vitro Studies: In vitro experiments on cell lines explore the molecular mechanisms initiated by a compound. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was studied for its effects on human melanoma cells. nih.gov These studies showed that treatment with ECCA led to an increase in apoptotic cells, as determined by annexin (B1180172) V-FITC/PI double staining and flow cytometry. nih.gov The molecular investigation revealed that ECCA could reactivate the p53 tumor suppressor pathway. Western blot analysis showed an increase in the protein levels of p53 and its downstream target, p21. To confirm the role of p53, experiments using a p53-knockout (p53-ko) cell line demonstrated that the absence of p53 significantly reduced the apoptotic effect of the compound. nih.gov These studies elucidate the molecular interactions and pathways affected by the carbazole scaffold, independent of any therapeutic claims.
Future Research Directions and Challenges
Development of Novel Synthetic Routes for Scalability, Sustainability, and Functional Group Tolerance
The widespread application of 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole is currently hampered by the lack of scalable and sustainable synthetic methodologies. Future research should focus on developing novel synthetic strategies that are not only efficient but also environmentally benign.
Current synthetic approaches to functionalized carbazoles often rely on multi-step procedures with harsh reaction conditions and the use of expensive catalysts. researchgate.netresearchgate.net For instance, the synthesis of precursors like 9-ethyl-3,6-diformyl-9H-carbazole involves Vilsmeier-Haack type reactions which can be challenging to scale up. nih.gov
Future research should explore more sustainable alternatives, such as:
Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, like palladium on carbon (Pd/C), could facilitate cleaner and more cost-effective production. acs.org
C-H Activation/Functionalization: Direct C-H activation strategies would offer a more atom-economical approach to functionalizing the carbazole (B46965) core, reducing the number of synthetic steps and waste generated. researchgate.net
Domino and Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially would significantly improve efficiency and reduce purification efforts. rsc.org
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
A significant challenge lies in developing synthetic routes that tolerate a wide range of functional groups. This would allow for the fine-tuning of the electronic and photophysical properties of the molecule for specific applications.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
| Traditional Cross-Coupling | Well-established, reliable | Multi-step, often requires expensive catalysts and ligands |
| Heterogeneous Catalysis | Catalyst recyclability, cleaner reactions | Lower activity compared to homogeneous catalysts |
| C-H Activation | Atom-economical, fewer steps | Selectivity, harsh conditions may be required |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, potential for clogging |
Advanced Characterization Techniques for In-Operando Studies of Device Performance
To fully understand and optimize the performance of devices incorporating this compound, it is crucial to move beyond static characterization methods. Future research must employ advanced in-operando techniques to probe the dynamic processes occurring within a device under operational conditions.
For instance, in organic light-emitting diodes (OLEDs), the efficiency and stability are directly related to the behavior of charge carriers and excitons at the molecular level. In-operando techniques that could provide critical insights include:
Time-Resolved Photoluminescence and Electroluminescence Spectroscopy: To study the dynamics of exciton (B1674681) formation, decay, and quenching processes in real-time.
In-Situ Spectroelectrochemistry: To correlate changes in the electronic absorption and emission spectra with the applied voltage and charge injection.
Scanning Probe Microscopy Techniques (e.g., Kelvin Probe Force Microscopy): To map the surface potential and charge distribution across the active layer of a device during operation.
These advanced characterization methods will be instrumental in elucidating degradation mechanisms, identifying performance bottlenecks, and guiding the rational design of improved device architectures.
Exploration of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Incorporating this compound
The pyridyl nitrogen atoms in this compound make it an excellent building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.compreprints.org These organized structures can exhibit novel properties and functionalities not present in the individual molecules.
Research in this area should focus on:
Self-Assembly: Investigating the spontaneous formation of ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The bent geometry of the 3,6-disubstituted carbazole core can lead to the formation of interesting architectures. mdpi.com
MOF Synthesis: Using the compound as a linker to coordinate with metal ions to form porous, crystalline MOFs. A closely related compound, 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, has been successfully used to create a 2D MOF with interesting luminescent properties. researchgate.net
Functional Materials: Exploring the potential of these supramolecular structures in applications such as gas storage, separation, catalysis, and chemical sensing. The carbazole-based ligands can impart their photophysical properties to the MOF, making them suitable for use as fluorescent sensors for detecting nitroaromatic compounds, for example. mdpi.com
A key challenge will be to control the dimensionality and topology of the resulting assemblies to achieve desired properties.
Table 2: Potential Applications of Supramolecular Assemblies and MOFs
| Application | Rationale |
| Gas Storage | The porous nature of MOFs can be utilized for storing gases like hydrogen and methane. |
| Chemical Sensing | The luminescent properties of the carbazole unit can be modulated by the presence of specific analytes, enabling sensing applications. mdpi.com |
| Catalysis | The ordered pores of MOFs can act as active sites for catalytic reactions. |
| Drug Delivery | The biocompatibility of certain MOFs could allow for their use as carriers for targeted drug delivery. |
Integration into Emerging Organic Electronic Architectures and Flexible Devices
The promising electronic properties of carbazole derivatives suggest that this compound could be a valuable component in a new generation of organic electronic devices. researchgate.net Its bipolar nature, with both hole-transporting (carbazole) and electron-transporting (pyridine) moieties, is particularly advantageous.
Future research should explore its integration into:
Flexible and Wearable Electronics: The development of solution-processable formulations would enable the fabrication of devices on flexible substrates, opening up possibilities for wearable sensors and displays.
Organic Solar Cells (OSCs): Carbazole-based materials have shown promise in OSCs. rsc.orgrsc.orgresearchgate.net The broad absorption and suitable energy levels of this compound could make it an effective donor or acceptor material in bulk heterojunction solar cells.
Perovskite Solar Cells: The compound could be investigated as a hole-transporting layer in perovskite solar cells, potentially improving their efficiency and stability.
Thermally Activated Delayed Fluorescence (TADF) Emitters: The donor-acceptor structure is a key design principle for TADF materials, which can achieve high efficiencies in OLEDs. acs.org
A major challenge will be to optimize the morphology and interfacial properties of thin films of this material to ensure efficient charge transport and device performance.
Theoretical Advancements in Predicting Complex System Behavior and Device Characteristics
Computational modeling and theoretical calculations are powerful tools for understanding the structure-property relationships of organic materials and for predicting their behavior in complex systems. Future theoretical work on this compound should focus on:
Density Functional Theory (DFT) Calculations: To predict its geometric and electronic structure, including HOMO/LUMO energy levels, which are crucial for designing electronic devices. physchemres.org
Time-Dependent DFT (TD-DFT): To simulate its absorption and emission spectra and to understand its photophysical properties, such as its potential for fluorescence or phosphorescence.
Molecular Dynamics (MD) Simulations: To study the morphology of thin films and the dynamics of molecular packing, which strongly influence charge transport.
Quantum Mechanics/Molecular Mechanics (QM/MM) Models: To investigate its interactions with other molecules in a device, such as host materials in OLEDs or acceptor materials in OSCs.
These theoretical advancements will provide valuable insights that can guide the synthesis of new derivatives with tailored properties and accelerate the development of high-performance devices.
Opportunities in Specialized Biological Probes and Molecular Tools (excluding in vivo/clinical efficacy)
The inherent fluorescence of the carbazole scaffold and the metal-coordinating ability of the pyridyl groups make this compound an attractive candidate for the development of specialized biological probes and molecular tools for in vitro studies.
Future research could explore its use as:
Fluorescent Sensors: For the detection of metal ions or small biomolecules. The binding of an analyte to the pyridyl groups could induce a change in the fluorescence of the carbazole core, enabling detection. nih.govmdpi.com
G-Quadruplex Probes: Certain carbazole derivatives have shown the ability to bind to and visualize G-quadruplex DNA structures, which are implicated in cancer. nih.gov The specific structure of this compound could be investigated for similar properties.
Molecular Scaffolds for Drug Discovery: The carbazole nucleus is a common motif in biologically active compounds. mdpi.com This compound could serve as a starting point for the synthesis of libraries of new molecules to be screened for various biological activities, such as the inhibition of protein-protein interactions or enzyme activity, for example in the context of Alzheimer's disease research or as anticancer agents. mdpi.comnih.gov
The primary challenge in this area is to achieve high selectivity and sensitivity for the target analyte or biological process. This will likely require further functionalization of the core molecule to introduce specific recognition elements.
Q & A
Q. Q1. What is the standard synthetic route for preparing 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole?
The compound is typically synthesized via Ullmann-type coupling reactions. For example, a protocol involves reacting 3,6-diiodo-9-ethylcarbazole with pyridinyl boronic acids under palladium catalysis. Key steps include optimizing reaction temperature (e.g., 413–433 K), solvent selection (DMF or methanol), and using CuI/1,10-phenanthroline as a catalyst system to enhance coupling efficiency. The product is purified via recrystallization or column chromatography .
Q. Q2. How is single-crystal X-ray diffraction (XRD) employed to confirm the molecular structure of this compound?
XRD analysis involves growing high-quality single crystals (e.g., via slow evaporation of a methanol solution). Data collection is performed using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement using SHELXL software (e.g., SHELX-97) provides bond lengths, angles, and intermolecular interactions. For example, a related carbazole-zinc complex showed a tetrahedral Zn coordination geometry with bond angles deviating ≤2° from ideal values .
Advanced Synthesis and Optimization
Q. Q3. What challenges arise in achieving high yields during Ullmann coupling reactions, and how are they addressed?
Common challenges include incomplete iodination of the carbazole precursor and steric hindrance from the ethyl group. Yield optimization involves:
Q. Q4. How does solvent choice impact the electropolymerization of carbazole derivatives?
Electropolymerization in acetonitrile or dichloromethane with supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate) affects film morphology and conductivity. For instance, copolymerization with thiophene derivatives enhances charge transport, as evidenced by cyclic voltammetry showing redox peaks at ~1.2 V (vs. Ag/AgCl) .
Functional Properties and Applications
Q. Q5. How do weak intermolecular interactions influence the crystal packing and optoelectronic properties?
Weak C–H···π and π–π interactions (e.g., 3.6–3.8 Å stacking distances) stabilize the crystal lattice and enhance charge transport. In this compound, pyridyl groups facilitate intermolecular hydrogen bonding, which is critical for applications in organic light-emitting diodes (OLEDs) .
Q. Q6. What methodologies are used to evaluate charge transport properties in thin-film devices?
Space-charge-limited current (SCLC) measurements and impedance spectroscopy are employed. For example, hole mobility in carbazole-based films ranges from 10⁻⁴ to 10⁻³ cm²/V·s, dependent on annealing temperature and copolymer composition .
Advanced Analytical Techniques
Q. Q7. How is time-resolved fluorescence spectroscopy applied to study excited-state dynamics?
This technique reveals triplet-state lifetimes (e.g., ~10–100 µs) crucial for thermally activated delayed fluorescence (TADF). For carbazole derivatives, a small singlet-triplet energy gap (ΔEₛₜ < 0.3 eV) is achieved by optimizing donor-acceptor moieties, as validated by density functional theory (DFT) calculations .
Q. Q8. What role does X-ray photoelectron spectroscopy (XPS) play in characterizing surface composition?
XPS confirms the presence of pyridinic nitrogen (binding energy ~398.5 eV) and carbazole carbon environments (C–N peaks at ~286 eV). This is critical for assessing doping efficiency in conductive polymers .
Challenges in Data Interpretation
Q. Q9. How are contradictory XRD and NMR data resolved when analyzing substitution patterns?
Discrepancies between XRD (exact bond lengths) and NMR (dynamic averaging) are addressed via variable-temperature NMR and DFT simulations. For example, rotational barriers of pyridyl groups (~50 kJ/mol) can cause NMR splitting at low temperatures, aligning with XRD-derived torsion angles .
Q. Q10. What strategies mitigate batch-to-batch variability in optoelectronic performance?
Rigorous purification (e.g., HPLC with C18 columns) and controlled electropolymerization parameters (e.g., potentiostatic vs. galvanostatic deposition) reduce variability. Impedance Nyquist plots are used to correlate film homogeneity with charge-transfer resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
